molecular formula C6H13NO2 B2518826 [3-(Aminomethyl)oxolan-3-yl]methanol CAS No. 1506738-56-2

[3-(Aminomethyl)oxolan-3-yl]methanol

Cat. No. B2518826
CAS RN: 1506738-56-2
M. Wt: 131.175
InChI Key: XHCVFZMEIWXDDW-UHFFFAOYSA-N
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Description

“[3-(Aminomethyl)oxolan-3-yl]methanol” is a chemical compound with the CAS Number: 1506738-56-2 . It has a molecular weight of 131.17 . The IUPAC name for this compound is [3-(aminomethyl)tetrahydro-3-furanyl]methanol . It is typically stored at 4 degrees Celsius and has a physical form of oil .


Molecular Structure Analysis

The InChI Code for “[3-(Aminomethyl)oxolan-3-yl]methanol” is 1S/C6H13NO2/c7-3-6(4-8)1-2-9-5-6/h8H,1-5,7H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[3-(Aminomethyl)oxolan-3-yl]methanol” has a molecular weight of 131.17 . It is an oil-like substance that is stored at 4 degrees Celsius .

Scientific Research Applications

Enzymatic Analysis and Structural Characterization

Electron microscopy and image processing have been used to analyze the quaternary protein structure of methanol:N,N'-dimethyl-4-nitrosoaniline (NDMA) oxidoreductases from Amycolatopsis methanolica and Mycobacterium gastri MB19. These enzymes are significant due to their role in methanol utilization and their unique decameric structure. The analysis reveals significant amino acid sequence similarity and the presence of tightly bound NADP(H) cofactors, which are redox-active toward alcohol and aldehyde substrates (Bystrykh et al., 1993).

Alcohol Oxidase Genes and Methanol Utilization

Research on Pichia pastoris has explored the functional roles of the two alcohol oxidase genes, AOX1 and AOX2, in methanol metabolism. AOX1 is identified as the primary source of methanol-oxidizing activity, and the study highlights the different contributions of these genes to methanol utilization, influenced by regulatory sequences and mRNA levels (Cregg et al., 1989).

Microbial Methanol Uptake in Marine Environments

Microbial methanol uptake in the northeast Atlantic waters has been investigated to understand methanol's role as a microbial energy source and its use as a carbon source. The study provides insights into biological methanol oxidation rates and suggests a connection between methanol uptake rates and microbial parameters, highlighting the significance of methanol in marine biogeochemical processes (Dixon et al., 2011).

Methanol Metabolism in Microbial Production Processes

Studies on Corynebacterium glutamicum have demonstrated the organism's capability to convert methanol to CO2, revealing an endogenous pathway for methanol oxidation. Insights into the genetic and enzymatic components of this pathway offer potential applications in bio-based microbial production processes using methanol as a carbon source (Witthoff et al., 2013).

Chemical and Catalytic Properties of Methanol in Reactions

The interaction between methanol and carbon tetrachloride, significant volatile substances in the atmosphere, has been characterized through matrix-isolation infrared spectroscopy and computational studies. This research helps understand specific interactions in [CH3OH-CCl4] mixtures and the formation of halogen-bonded atmospheric complexes, contributing to atmospheric chemical activities and potentially influencing ozone depletion and aerosol formation (Pal et al., 2020).

Safety And Hazards

The safety information for “[3-(Aminomethyl)oxolan-3-yl]methanol” includes several hazard statements: H227, H302, H315, H318, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

[3-(aminomethyl)oxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-3-6(4-8)1-2-9-5-6/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCVFZMEIWXDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Aminomethyl)oxolan-3-yl]methanol

CAS RN

1506738-56-2
Record name [3-(aminomethyl)oxolan-3-yl]methanol
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